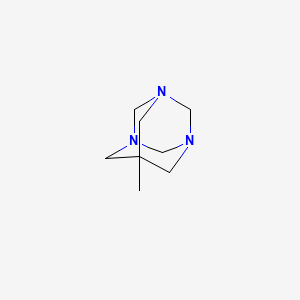
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- is a complex organic compound with the molecular formula C8H15N3. This compound is characterized by its unique tricyclic structure, which includes three nitrogen atoms and a methyl group attached to the tricyclic framework . It is a derivative of triazatricyclodecane and is known for its stability and reactivity in various chemical environments.
Méthodes De Préparation
The synthesis of 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of strong acids or bases to facilitate the formation of the tricyclic structure . Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, nitric acid, and other strong oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the tricyclic framework.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Additionally, it is used in industrial processes as a catalyst or intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- involves its interaction with specific molecular targets and pathways. The tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- can be compared with other similar compounds such as 1,3,5,7-Tetraazatricyclo(3.3.1.1~3,7~)decane benzoate and 2,4,9-triphenyl-1,3,5-triazatricyclo[3.3.1.13,7]decane-7-methanol . These compounds share a similar tricyclic framework but differ in the functional groups attached to the structure. The presence of the methyl group in 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- makes it unique and influences its reactivity and applications.
Propriétés
Numéro CAS |
38705-10-1 |
|---|---|
Formule moléculaire |
C8H15N3 |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
7-methyl-1,3,5-triazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H15N3/c1-8-2-9-5-10(3-8)7-11(4-8)6-9/h2-7H2,1H3 |
Clé InChI |
VMLZAFNEMDCWNF-UHFFFAOYSA-N |
SMILES canonique |
CC12CN3CN(C1)CN(C2)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


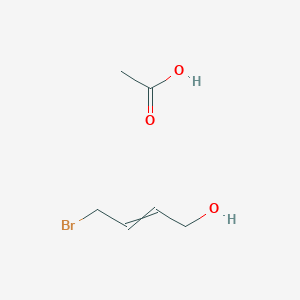
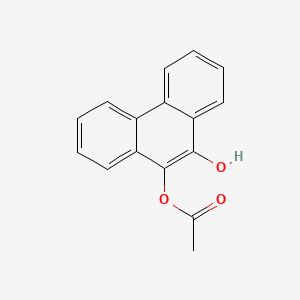
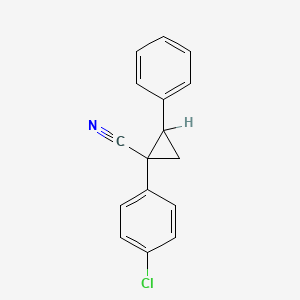
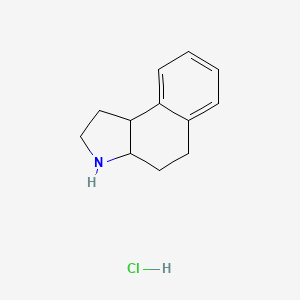
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
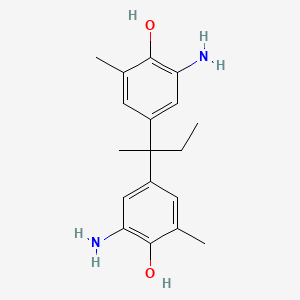

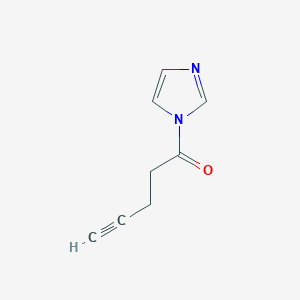
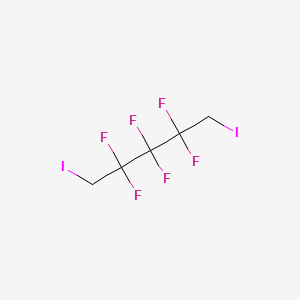
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
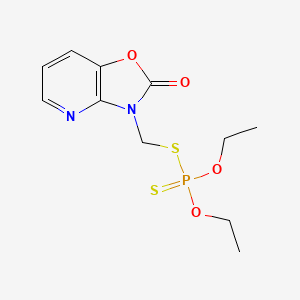
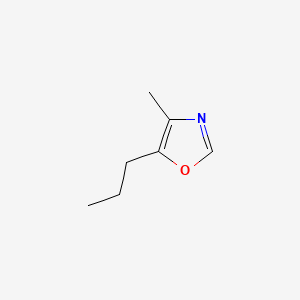
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)

